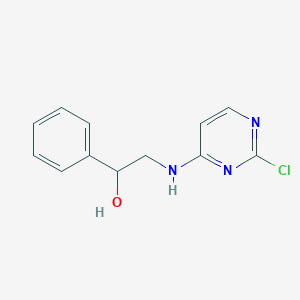

2-(2-Chlorpyrimidin-4-ylamino)-1-phenylethanol

Übersicht

Beschreibung

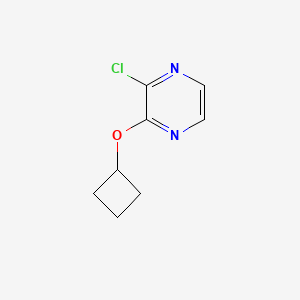

The compound “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” are not available, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .

Chemical Reactions Analysis

The reactivity of “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely be influenced by the presence of the pyrimidine ring and the phenyl group. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Pyrimidinderivate sind für ihre Antitumoreigenschaften bekannt. Sie können in verschiedene zelluläre Prozesse wie DNA-Replikation und Zellteilung eingreifen, was sie gegen verschiedene Arten von Krebszellen wirksam macht. Zum Beispiel werden bestimmte Pyrimidinanaloga zur Behandlung von Leukämie, Brustkrebs und idiopathischer Lungenfibrose eingesetzt .

Antimikrobielle und Antimykotische Anwendungen

Diese Verbindungen zeigen antimikrobielle und antimykotische Aktivitäten, was sie wertvoll für die Entwicklung neuer Antibiotika und Antimykotika macht. Sie können gegen eine Reihe von schädlichen Mikroorganismen, einschließlich Bakterien und Pilzen, wirken, indem sie ihre DNA-Synthese oder Stoffwechselwege stören .

Antiparasitäre und Antimalaria-Effekte

Pyrimidinderivate haben sich bei der Behandlung von parasitären Infektionen, einschließlich Malaria, als vielversprechend erwiesen. Sie können das Wachstum von Parasiten hemmen, indem sie bestimmte Enzyme oder Pfade angreifen, die für das Überleben des Parasiten essentiell sind .

Kardiovaskuläre Therapeutika

Einige Pyrimidinderivate dienen als kardiovaskuläre Mittel und bieten therapeutische Vorteile bei Erkrankungen wie Bluthochdruck. Sie können den Blutdruck modulieren und wurden auf ihr Potenzial zur Behandlung anderer Herz-Kreislauf-Erkrankungen untersucht .

Entzündungshemmende und Analgetische Eigenschaften

Die entzündungshemmenden und analgetischen Wirkungen von Pyrimidinderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Sie können Entzündungen reduzieren und Schmerzen lindern, indem sie die Produktion von Entzündungsmediatoren hemmen .

Antidiabetische Aktivität

Pyrimidinderivate können auch eine Rolle bei der Behandlung von Diabetes spielen. Sie können als DPP-IV-Inhibitoren wirken, die zur Regulierung des Blutzuckerspiegels beitragen. Ihr Potenzial als Antidiabetika ist ein Bereich der aktiven Forschung .

Wirkmechanismus

Target of Action

Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications .

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .

Biochemical Pathways

Pyrimidine derivatives are known to affect a wide range of pathways, leading to various downstream effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability .

Result of Action

Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular level .

Zukünftige Richtungen

The future directions for research into “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely depend on the results of initial studies into its properties and potential applications. Given the biological activity of similar pyrimidine derivatives, it could be a promising area for further investigation .

Biochemische Analyse

Biochemical Properties

2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol to its target molecules .

Cellular Effects

The effects of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to variations in cell growth, survival, and overall cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Additionally, 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of this compound, leading to the formation of metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol can influence metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within specific tissues can influence its biological activity .

Subcellular Localization

The subcellular localization of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol may be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Eigenschaften

IUPAC Name |

2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLEKGKZIGVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)